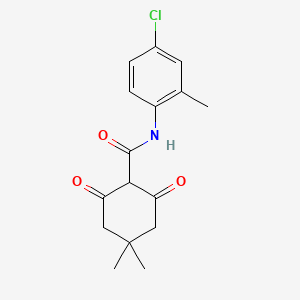
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorinated aromatic ring and a cyclohexane ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. One common method involves the nitration of 4-chloro-2-methylphenol, followed by reduction to obtain the corresponding amine . This amine is then reacted with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the cyclohexane ring can be reduced to alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield chlorinated quinones, while reduction of the carbonyl groups may yield cyclohexanol derivatives.
Scientific Research Applications
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3-methylphenol: A structurally similar compound with different substitution patterns.
3-Chloro-2-methylphenol: Another isomer with potential differences in reactivity and properties.
Uniqueness
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
51488-06-3 |
|---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18ClNO3/c1-9-6-10(17)4-5-11(9)18-15(21)14-12(19)7-16(2,3)8-13(14)20/h4-6,14H,7-8H2,1-3H3,(H,18,21) |
InChI Key |
CCVJWWKWOFAJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2C(=O)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
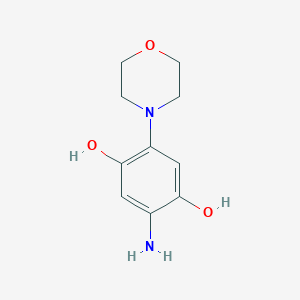
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
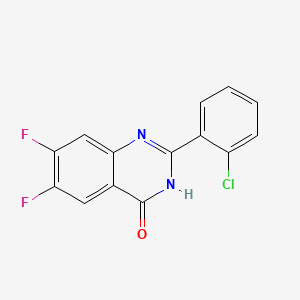

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
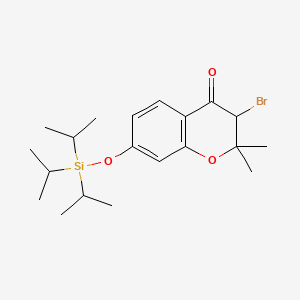

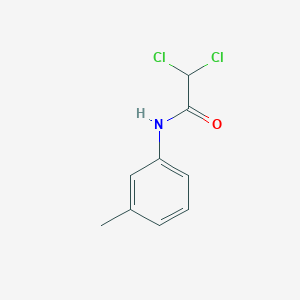
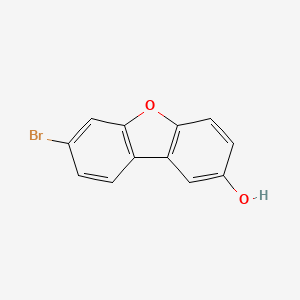
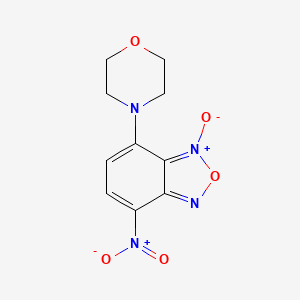
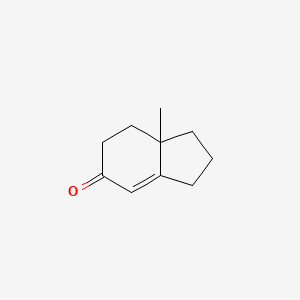
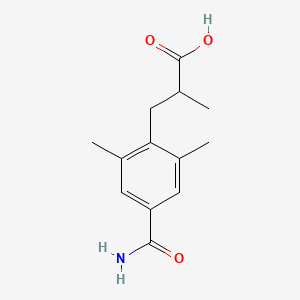
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
